molecular formula C7H13Cl2N3 B065252 2-Amino-5-aminomethyl-6-methyl-pyridine dihydrochloride CAS No. 183853-59-0

2-Amino-5-aminomethyl-6-methyl-pyridine dihydrochloride

Cat. No. B065252
CAS RN: 183853-59-0
M. Wt: 210.1 g/mol
InChI Key: RSBHEBHLTBJQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-aminomethyl-6-methyl-pyridine dihydrochloride, also known as AM-6, is a chemical compound that belongs to the pyridine family. It is a white crystalline powder that is soluble in water and has a molecular weight of 222.2 g/mol. AM-6 has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 2-Amino-5-aminomethyl-6-methyl-pyridine dihydrochloride involves its inhibition of MAO-A. By inhibiting this enzyme, 2-Amino-5-aminomethyl-6-methyl-pyridine dihydrochloride prevents the breakdown of neurotransmitters such as serotonin and norepinephrine, leading to an increase in their levels in the brain. This has been shown to have antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
2-Amino-5-aminomethyl-6-methyl-pyridine dihydrochloride has been shown to have a number of biochemical and physiological effects. In addition to its antidepressant and anxiolytic effects, it has also been shown to have antioxidant properties. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Amino-5-aminomethyl-6-methyl-pyridine dihydrochloride in lab experiments is its high potency as a MAO-A inhibitor. This makes it useful for studying the effects of neurotransmitter levels on behavior and mood. However, one limitation of using 2-Amino-5-aminomethyl-6-methyl-pyridine dihydrochloride is its potential toxicity. It has been shown to be toxic in high doses, which could limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research involving 2-Amino-5-aminomethyl-6-methyl-pyridine dihydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. Further research is needed to fully understand the biochemical and physiological effects of 2-Amino-5-aminomethyl-6-methyl-pyridine dihydrochloride and its potential applications in scientific research.

Synthesis Methods

2-Amino-5-aminomethyl-6-methyl-pyridine dihydrochloride can be synthesized using a multi-step reaction process. The first step involves the reaction of 2-methyl-5-nitropyridine with formaldehyde and ammonium chloride to produce 2-methyl-5-nitro-6-formylamino-pyridine. This compound is then reduced using hydrogen and palladium on carbon to yield 2-methyl-5-amino-6-formylamino-pyridine. The final step involves the reaction of 2-methyl-5-amino-6-formylamino-pyridine with formaldehyde and ammonium chloride to produce 2-amino-5-aminomethyl-6-methyl-pyridine dihydrochloride.

Scientific Research Applications

2-Amino-5-aminomethyl-6-methyl-pyridine dihydrochloride has been used in a variety of scientific research applications, particularly in the fields of biochemistry and pharmacology. It has been shown to be a potent inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and norepinephrine. This makes 2-Amino-5-aminomethyl-6-methyl-pyridine dihydrochloride a potential candidate for the treatment of depression and other mood disorders.

properties

CAS RN

183853-59-0

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.1 g/mol

IUPAC Name

[5-(azaniumylmethyl)-6-methylpyridin-2-yl]azanium;dichloride

InChI

InChI=1S/C7H11N3.2ClH/c1-5-6(4-8)2-3-7(9)10-5;;/h2-3H,4,8H2,1H3,(H2,9,10);2*1H

InChI Key

RSBHEBHLTBJQTO-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=CC(=N1)[NH3+])C[NH3+].[Cl-].[Cl-]

SMILES

CC1=C(C=CC(=N1)[NH3+])C[NH3+].[Cl-].[Cl-]

Canonical SMILES

CC1=C(C=CC(=N1)[NH3+])C[NH3+].[Cl-].[Cl-]

Origin of Product

United States

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